6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a propoxy group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrido[3,2-d]pyrimidine core.
Attachment of the Propoxy Group: This can be done through an alkylation reaction using a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrimido[4,5-d]pyrimidines: Studied for their biological significance and synthetic applications.
2-Thio-containing Pyrimidines: Explored for their unique chemical properties and biological activities.
Uniqueness
6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to protein targets, while the propoxy group improves its solubility and bioavailability.
Properties
CAS No. |
897362-27-5 |
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Molecular Formula |
C16H15FN4O |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H15FN4O/c1-2-9-22-15-14-13(20-16(18)21-15)8-7-12(19-14)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H2,18,20,21) |
InChI Key |
HQUSHPPOOUSDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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